Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a conformationally constrained tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 7 and a methyl ester at position 2. This compound is structurally related to phenylalanine, with the tetrahydroisoquinoline scaffold imposing rigidity, which is advantageous in drug design for enhancing receptor binding specificity . It is often synthesized as an intermediate for pharmaceuticals or bioactive molecules, as evidenced by its commercial availability in hydrochloride salt form (CymitQuimica) .
Properties
IUPAC Name |
methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHRGPSCUPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with commercially available precursors such as 3,4-dihydroxyphenethylamine or substituted tyrosine derivatives . A pivotal step involves the Pictet-Spengler cyclization , which forms the tetrahydroisoquinoline core. For example, condensation of dopamine derivatives with formaldehyde under acidic conditions yields the 1,2,3,4-tetrahydroisoquinoline scaffold. Subsequent esterification introduces the methyl carboxylate group at the 3-position.
Key challenges in this route include controlling the regioselectivity of hydroxylation at the 7-position and minimizing racemization during cyclization. Early methods achieved yields of 45–60% but suffered from poor scalability due to harsh reaction conditions (e.g., concentrated HCl at 80°C).
Modern Catalytic Methods
Palladium-Mediated Cross-Coupling
Recent advancements employ palladium-catalyzed cross-coupling to introduce substituents post-cyclization. For instance, 7-hydroxy-tetrahydroisoquinoline intermediates undergo triflation at the hydroxyl group, followed by Suzuki-Miyaura coupling with boronic acids to install diverse R-groups. This method enables late-stage functionalization while preserving the ester moiety.
Table 1: Palladium-Catalyzed Coupling Optimization
| Catalyst System | Substrate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | 7-Triflate derivative | 78 | 99.2 | |
| PdCl₂(dppf)/SPhos | 7-Bromo derivative | 65 | 98.5 | |
| Pd₂(dba)₃/BINAP | 7-Iodo derivative | 82 | 99.1 |
Asymmetric Hydrogenation
To address stereochemical control, chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective reduction of imine intermediates. This approach achieves >90% enantiomeric excess (ee) for the (3R)-configured product, critical for biological activity.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate organic solvents by using solid-state reactants and catalytic K₂CO₃. This method reduces reaction times from 24 hours to 2–3 hours while maintaining yields of 68–72%.
Continuous Flow Reactor Systems
Microfluidic reactors enhance heat/mass transfer, particularly for exothermic steps like Boc-deprotection (using TFA/CH₂Cl₂). Pilot-scale studies demonstrate 95% conversion in <10 minutes compared to 2 hours in batch reactors.
Analytical Characterization
Spectroscopic Validation
¹H NMR (600 MHz, DMSO-d₆): δ 7.12 (d, J = 8.4 Hz, 1H, C8-H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H, C6-H), 6.68 (d, J = 2.4 Hz, 1H, C5-H), 4.32 (s, 1H, OH), 3.89 (s, 3H, COOCH₃).
HPLC Purity : >99% achieved using a Phenomenex Synergi Polar-RP column (50% MeCN/H₂O + 0.1% HCO₂H).
Industrial-Scale Challenges
Purification Bottlenecks
Crystallization from ethanol/water mixtures remains the primary purification method, but residual solvents often exceed ICH Q3C limits. Simulated moving bed (SMB) chromatography reduces solvent use by 40% while achieving 99.5% purity.
Regulatory Considerations
Genotoxic impurity control (e.g., alkylating agents from Pictet-Spengler steps) necessitates QbD-driven process optimization. Recent protocols employ scavenger resins to reduce ethyl chloroformate levels below 1 ppm.
Emerging Applications Driving Synthesis
Neuropharmacological Analogues
Structural modifications at the 7-hydroxy position yield κ-opioid receptor antagonists with sub-nanomolar binding affinity.
Anticancer Prodrug Development
Esterase-labile derivatives enable tumor-selective drug release, with IC₅₀ values of 1.2–3.8 μM against glioblastoma cell lines.
Scientific Research Applications
Peptide Synthesis
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a crucial building block in peptide synthesis. It acts as a protecting group in solid-phase peptide synthesis (SPPS), which enhances the efficiency and yield of peptide chains. The use of this compound allows for the selective modification of amino acids without interfering with the overall structure of the peptide .
Drug Development
The compound plays a pivotal role in pharmaceutical research and development. It is utilized to create derivatives that target specific biological pathways, potentially leading to the development of new therapeutic agents. For instance, derivatives of this compound have been investigated for their anticancer properties. Studies have demonstrated that certain synthesized derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating their potential as anticancer medications .
Bioconjugation
In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for developing diagnostic tools and therapeutic agents that require precise targeting and delivery mechanisms. The ability to conjugate biomolecules enhances the specificity and efficacy of treatments .
Research in Neuroscience
Research involving this compound extends into neuroscience, where its derivatives are studied for their effects on neurotransmitter systems. The potential implications include understanding neurological disorders such as Parkinson’s disease and depression. The compound's structural features may influence its interaction with various receptors or enzymes involved in neurotransmission .
Analytical Chemistry
This compound also finds applications in analytical chemistry. It aids in developing methods for detecting and quantifying biological molecules, thereby improving research accuracy and reliability. Its utility in analytical methods underscores its significance beyond just synthetic applications .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of this compound examined their anticancer effects on MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against cancer cells while showing minimal cytotoxicity to normal cells (HEK-293). This selectivity highlights the therapeutic potential of these compounds .
Case Study 2: Neurotransmitter Interaction
Research has explored how derivatives of this compound interact with neurotransmitter systems. These studies suggest that specific modifications can enhance or inhibit interactions with receptors associated with mood regulation and cognitive functions .
Mechanism of Action
The mechanism by which methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects is primarily through interaction with neurotransmitter receptors. It can act as an agonist or antagonist, depending on the specific receptor and the context of its use. The compound’s hydroxyl and ester groups play crucial roles in binding to these receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Stereochemical Considerations
The (S)-configuration at position 3 is critical for bioactivity, as seen in angiotensin II antagonists () and the reference compound’s hydrochloride salt (). Enantiomeric purity is often essential for target specificity, as observed in related tetrahydroisoquinoline-based drugs .
Biological Activity
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MHTC) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of MHTC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure :
- Molecular Formula : CHNO
- Molecular Weight : 207.226 g/mol
- CAS Number : 765952-41-8
Synthesis Overview :
The synthesis of MHTC typically involves several key steps:
- Starting Material : The process often begins with 3,4-dihydroxybenzaldehyde.
- Cyclization : A Pictet-Spengler reaction with an appropriate amine forms the tetrahydroisoquinoline core.
- Esterification : The intermediate compound is esterified using methanol and an acid catalyst.
- Hydroxylation : Selective hydroxylation at the 7-position is achieved through oxidizing agents .
MHTC exhibits its biological effects primarily through interactions with neurotransmitter receptors. The compound can act as both an agonist and antagonist depending on the receptor type and context. Its hydroxyl and ester groups are crucial for binding to these receptors, influencing various signaling pathways .
Neuroprotective Effects
MHTC has shown potential neuroprotective properties in various studies. Its structural analogs have been linked to protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in modulating neurotransmitter levels and reducing oxidative stress .
Antiviral Activity
Research indicates that MHTC and its analogs may possess antiviral properties, particularly against the hepatitis C virus (HCV). Compounds derived from tetrahydroisoquinolines have been investigated for their ability to inhibit HCV protease, a crucial enzyme for viral replication .
Antimicrobial Properties
MHTC has also demonstrated antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes involved in cell wall synthesis and metabolism .
Case Studies and Research Findings
Structural-Activity Relationship (SAR)
The biological activity of MHTC is influenced by its structural features. Variations in the hydroxyl or ester groups can significantly alter its pharmacological profile. For instance:
- Hydroxyl Group Positioning : The presence of a hydroxyl group at the 7-position enhances receptor binding affinity compared to similar compounds lacking this substitution.
- Ester vs. Acid Forms : The methyl ester form shows improved solubility and bioavailability compared to its carboxylic acid counterpart, impacting its therapeutic efficacy .
Q & A
Basic: What are the common synthetic routes for preparing methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via Pictet-Spengler cyclization or reductive amination. For example, starting from L-DOPA derivatives, condensation with aldehydes under acidic conditions (e.g., trifluoroacetic acid) forms the tetrahydroisoquinoline backbone. Subsequent esterification or hydrolysis steps introduce the carboxylate moiety . Key steps include:
- Cyclization : Refluxing intermediates in methanol/methylene chloride with molecular sieves to remove water.
- Purification : Column chromatography (e.g., EtOAC/hexane) to isolate diastereomers .
- Crystallization : Ethyl acetate recrystallization for X-ray-quality crystals .
Advanced: How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
Methodological Answer:
Stereochemical control is critical. Strategies include:
- Chiral Pool Synthesis : Using enantiopure starting materials (e.g., L-DOPA) to ensure retention of configuration .
- Diastereomeric Separation : Employing chiral chromatography or fractional crystallization. For instance, diastereomers of similar compounds (e.g., 6,7-dimethoxy derivatives) were separated via silica gel chromatography (50:50 EtOAc/hexane) .
- NMR Confirmation : H-NMR coupling constants (e.g., vicinal protons on C1 and C3) and NOE experiments verify absolute configurations .
Basic: What techniques are used to characterize the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps:
- Data Collection : Using a Bruker Kappa Duo APEXII diffractometer (Cu Kα radiation, λ = 1.54184 Å) at 173 K .
- Software : SHELXS-97 for structure solution and SHELXL-97 for refinement . OLEX2 integrates visualization and analysis tools .
- Validation : R-factor < 0.05 and Flack parameter analysis confirm absolute configuration .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| (Å) | 6.0199, 9.2592, 11.0429 |
| (°) | 73.365, 74.694, 75.737 |
| (Å) | 559.05 |
Advanced: How do conformational differences in the tetrahydroisoquinoline ring impact catalytic activity?
Methodological Answer:
The ring conformation (half-chair vs. half-boat) influences steric and electronic properties. For example:
- Half-Boat Conformation : Observed in (1S,3S)-diastereomers, increases steric hindrance near the ester group, altering substrate binding in asymmetric catalysis .
- Torsion Angles : Differences in C1–N1–C9–C10 torsion angles (e.g., −171.7° vs. 66.0° in diastereomers) affect molecular rigidity and catalytic efficiency .
- Crystallographic Analysis : Compare displacement parameters (e.g., for N1 and C9) to quantify flexibility .
Basic: What biological activities are associated with structurally related tetrahydroisoquinoline derivatives?
Methodological Answer:
Related compounds exhibit:
- Antimicrobial Activity : Inhibition of bacterial enzymes via hydroxyl and carboxylate groups .
- Neuroactive Potential : MPTP-like derivatives (e.g., 1-methyl-4-phenyltetrahydropyridine) show dopaminergic toxicity, relevant to Parkinson’s studies .
- Antitumor Effects : Brominated marine derivatives (e.g., 8-bromo-6-hydroxy analogs) disrupt cancer cell pathways .
Advanced: How can conflicting pharmacological data from in vitro vs. in vivo studies be resolved?
Methodological Answer:
Address discrepancies via:
- Metabolic Profiling : LC-MS to identify metabolites (e.g., hydroxylation or ester hydrolysis) that alter activity in vivo .
- Dose-Response Optimization : Adjusting concentrations to account for bioavailability differences. For example, methyl ester derivatives may require higher doses due to rapid hydrolysis .
- Receptor Binding Assays : Radioligand competition studies (e.g., measurements) to validate target specificity .
Basic: What computational tools are recommended for modeling interactions of this compound?
Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites.
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potentials (e.g., Mulliken charges on hydroxyl/carboxyl groups) .
- MD Simulations : AMBER or GROMACS to assess conformational stability in aqueous environments .
Advanced: How do substituents (e.g., methoxy vs. hydroxy groups) influence electronic properties?
Methodological Answer:
- Hammett Constants : Compare values (e.g., −OH: , −OCH: ) to predict electron-donating/withdrawing effects .
- Cyclic Voltammetry : Measure oxidation potentials (e.g., −OH derivatives oxidize at +0.5 V vs. Ag/AgCl) to assess redox activity .
- XPS Analysis : O1s binding energy shifts (e.g., 532.5 eV for −OH vs. 533.2 eV for −OCH) confirm substituent electronic contributions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Waste Disposal : Neutralize acidic/basic residues before disposal .
Advanced: How can reaction yields be optimized in large-scale syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
